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Abstract
Nickel silicides, particularly Ni₂Si and NiSi, are critical materials in the microelectronics industry,

primarily used for forming low-resistance contacts on silicon devices. Understanding their

theoretical and experimental properties is paramount for optimizing fabrication processes and

ensuring device reliability. This technical guide provides a comprehensive overview of the key

structural, electronic, thermodynamic, and mechanical properties of the orthorhombic Ni₂Si and

NiSi phases. It summarizes quantitative data from both first-principles calculations and

experimental measurements, details the methodologies used for their characterization, and

presents logical workflows for their synthesis and analysis.

Structural and Electronic Properties
Both Ni₂Si and NiSi crystallize in the orthorhombic crystal system (space group Pnma, No. 62),

a key factor in their epitaxial relationship with silicon substrates.[1][2] Their electronic structure

reveals a metallic nature, which is fundamental to their application as electrical contacts.[3]

First-principles calculations based on Density Functional Theory (DFT) are instrumental in

determining their precise atomic positions and understanding their electronic band structure.[1]
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Studies combining experimental techniques like Energy-Loss Near-Edge Structure (ELNES)

with DFT calculations have confirmed the metallic properties of both silicides.[3] The slight

differences in their electronic spectra arise from the coupling between Nickel d-states and

Silicon p and d-states in the unoccupied bands.[3] Of the two, Ni₂Si exhibits a bond with a

stronger covalent character between Ni and Si atoms.[3]

Table 1: Crystallographic and Electronic Data
Property Ni₂Si (δ-phase) NiSi

Crystal System Orthorhombic Orthorhombic

Space Group Pnma (No. 62) Pnma (No. 62)

Lattice Parameters (Å)
a = 4.992 - 7.068, b = 3.732 -

5.004, c = 7.061 - 3.722

a = 5.177 - 5.1818, b = 3.325 -

3.334, c = 5.616 - 5.619

Electronic Nature Metallic Metallic

Electrical Resistivity (μΩ·cm) ~24-30 ~10.5-20

Note: The range in lattice parameters reflects values reported across different experimental

and computational studies.[1][2][4][5]

Thermodynamic Properties
The formation of nickel silicides from a thin nickel film on a silicon substrate is a sequential

process driven by thermal annealing. The nickel-rich Ni₂Si phase forms first at lower

temperatures, typically around 200-350°C.[6] As the temperature increases to approximately

350-500°C, Ni₂Si transforms into the monosilicide NiSi, which is the desired phase for most

contact applications due to its lower resistivity.

The stability of these phases is governed by their enthalpy of formation. Ni₂Si has a very

favorable formation enthalpy, driving its initial nucleation.[7] Both computational and

experimental studies have quantified these values, which are crucial for thermodynamic

modeling of the silicidation process.

Table 2: Thermodynamic and Thermal Data
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Property Ni₂Si (δ-phase) NiSi

Typical Formation Temperature 200 - 350 °C 350 - 500 °C

Enthalpy of Formation (kJ/mol

of atoms)
-46 to -46.9 -42.4 to -43.1

Enthalpy of Formation

(meV/atom)
-486 -447

Note: Enthalpy values are sourced from various calorimetric measurements and ab initio

calculations.[5][8][9][10]

Mechanical Properties
The mechanical integrity of silicide films is critical for device longevity. First-principles

calculations are often used to predict mechanical properties such as bulk modulus (B), shear

modulus (G), and Young's modulus (E). The ratio of shear modulus to bulk modulus (G/B)

provides an indication of a material's ductility or brittleness. Studies suggest that while many

nickel silicide compounds are ductile, NiSi is an exception.[11] Experimental techniques like

nanoindentation and in-situ tensile testing on nanowires are used for validation.[12][13]

Table 3: Mechanical Property Data
Property Ni₂Si (δ-phase) NiSi

Bulk Modulus (B) (GPa)
Varies with pressure; improves

hardness under pressure.

Varies with pressure; not

mechanically stable above 40

GPa.

Shear Modulus (G) (GPa) Varies with pressure. Varies with pressure.

Young's Modulus (E) (GPa) ~60.6 (for nanowires) Varies with pressure.

G/B Ratio (Ductility) Ductile Brittle

Note: Mechanical properties, especially under pressure, are primarily derived from

computational studies.[11][13]
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Experimental and Computational Protocols
Synthesis and Phase Formation
Nickel silicide thin films are typically synthesized via the solid-state reaction of a nickel film

deposited onto a silicon substrate.

Deposition: A thin film of nickel (e.g., 10-100 nm) is deposited on a clean Si substrate using

techniques like magnetron sputtering or physical vapor deposition (PVD).[14]

Annealing: The sample is subjected to Rapid Thermal Annealing (RTA) in a controlled

atmosphere (e.g., N₂). In-situ monitoring techniques may be used to track the reaction.[6]

Phase Progression: As the temperature ramps up, phases form sequentially. Ni₂Si appears

first, followed by the transformation to NiSi at higher temperatures.

Structural Characterization: X-Ray Diffraction (XRD)
XRD is the primary non-destructive technique for phase identification.

Instrument Setup: A diffractometer with a known X-ray source (e.g., Cu Kα or Co Kα) is used.

[15][16]

Scan: The sample is scanned over a range of 2θ angles.

Analysis: The resulting diffraction peaks are compared to standard patterns from databases

(e.g., JCPDS PDF# 00-003-0943 for δ-Ni₂Si) to identify the crystalline phases present.[2]

The peak positions can also be used to calculate lattice parameters.

Electrical Characterization: Four-Point Probe
This method is standard for measuring the sheet resistance and calculating the resistivity of the

silicide film.

Probe Setup: Four equally spaced, collinear probes are brought into contact with the film

surface.[15][17]

Measurement: A constant current (I) is passed through the outer two probes, and the voltage

drop (V) is measured across the inner two probes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://dspace.vsb.cz/items/7220bee6-cf2a-4941-b964-e897690aa3ee
https://www.electrochem.org/dl/ma/201/pdfs/0752.pdf
https://pubs.aip.org/avs/jva/article/24/4/1468/102161/Formation-of-nickel-silicide-and-germanosilicide
https://espace.library.uq.edu.au/data/UQ_250998/UQ250998_OA.pdf?Expires=1765960350&Key-Pair-Id=APKAJKNBJ4MJBJNC6NLQ&Signature=ZQySh8akXoKcp2SPm9HHvwr9Fy2q6HglWto6pbph~PtjX3vRQ9EV-zDvyM2ypgSl567DkVakylcSZAM8-i~B2ShwWqYnKIFY~bbwAC3SO385ytvgM2pk8hu5NP2kzL4pyXgXNgWAumbP4J1tqtTIKsRaDnSWa6upegO~iA6HnVHMJMCST9R5f~YZTJuZ5hmTL~85X0DhPl0PAsaVel8u~Z1t-PKUhLJwOEnL2tDfAKM0b~1WcwM95NqopnAYxxN4JDC1FGNJGwhmPppEv~63PjVBicT~d5471Yow5DpB771sUmABDFB0EOLWwd4cPqcCcFRzfN1Ychy7Pgc4d0dnbA__
https://pubs.acs.org/doi/10.1021/nl0630687
https://pubs.aip.org/avs/jva/article/24/4/1468/102161/Formation-of-nickel-silicide-and-germanosilicide
https://en.iclabcn.com/1755.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1633636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculation: The sheet resistance (Rs) is calculated as Rs = (π/ln2) * (V/I) for a thin film. The

resistivity (ρ) is then found by multiplying the sheet resistance by the film thickness (ρ = Rs *

t). Geometric correction factors may be necessary.[18]

Computational Protocol: Density Functional Theory
(DFT)
DFT calculations provide theoretical insight into the material properties.

Code: A DFT code such as WIEN2k or VASP is used.[1]

Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-

Ernzerhof (PBE) functional, is commonly employed for exchange-correlation energy.[1]

Methodology: An all-electron method like the Full-Potential Linearized Augmented Plane-

Wave (FP-LAPW) method is used.[1]

Inputs: Experimental lattice parameters are used as a starting point. Internal atomic

coordinates are then relaxed by minimizing the total energy of the system.

Outputs: Ground-state energy, electronic band structure, density of states, and elastic

constants can be calculated from the optimized structure.

Visualized Workflows and Relationships
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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